molecular formula C17H19ClN2O2 B3793476 N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-pyridin-2-ylpropan-2-amine

N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-pyridin-2-ylpropan-2-amine

Cat. No.: B3793476
M. Wt: 318.8 g/mol
InChI Key: ODKHFUMAXAQNDM-UHFFFAOYSA-N
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Description

The compound “N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-pyridin-2-ylpropan-2-amine” is a complex organic molecule. It contains a benzodioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . This compound is related to a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .


Synthesis Analysis

The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . The process includes the use of 5-bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, and 1,4-dioxane at 130 °C . Other methods involve the use of ethyl bromoacetate, NaH, DMF at 50 °C for 2 hours . The synthesis process is complex and requires precise control of conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzodioxole moiety and a pyridin-2-ylpropan-2-amine group. The benzodioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The structure of related compounds has been solved using direct methods with SHELXS and refined with full-matrix least-squares techniques on F2 with SHELXL .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The compound is related to a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling .

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of related molecules . This could potentially lead to the development of new anticancer agents .

Properties

IUPAC Name

N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-pyridin-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-12(7-14-5-3-4-6-19-14)20(2)10-13-8-16-17(9-15(13)18)22-11-21-16/h3-6,8-9,12H,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKHFUMAXAQNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=N1)N(C)CC2=CC3=C(C=C2Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-pyridin-2-ylpropan-2-amine
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N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-pyridin-2-ylpropan-2-amine
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N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-pyridin-2-ylpropan-2-amine
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N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-pyridin-2-ylpropan-2-amine
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N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-pyridin-2-ylpropan-2-amine
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N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-pyridin-2-ylpropan-2-amine

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